1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-5-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-20-10-11(9-14(20)21)15(22)19-12-3-5-13(6-4-12)23-16-17-7-2-8-18-16/h2,7-8,11-13H,3-6,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLACZTZLMOKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide typically involves multi-step organic synthesis procedures. One common approach includes:
Formation of the pyrrolidine ring: : Starting from suitable precursors such as a 1-methyl-2-pyrrolidone derivative.
Functionalization: : Oxidation to introduce the oxo group at the 5-position.
Substitution: : Introducing the pyrimidinyl group through a nucleophilic substitution reaction.
Cyclohexyl incorporation: : Attaching the cyclohexyl moiety via a coupling reaction, often employing a palladium-catalyzed cross-coupling method.
Industrial Production Methods: In industrial settings, the production process is optimized to improve yield and purity. Common techniques include high-performance liquid chromatography (HPLC) for purification and the use of automated synthesizers to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide undergoes several types of chemical reactions including:
Oxidation: : The oxo group can be targeted for further oxidation reactions.
Reduction: : The compound can undergo reductive reactions, particularly at the pyrimidinyl and cyclohexyl moieties.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible.
Oxidizing agents: : Potassium permanganate or chromium trioxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products: Depending on the reaction conditions, the major products include derivatives with modified functional groups, which are often intermediates for further chemical transformations.
Scientific Research Applications
1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide is employed in various scientific research fields:
Chemistry: : As a precursor for synthesizing more complex molecules.
Biology: : Studied for its interactions with enzymes and proteins, and its potential as a bioactive molecule.
Medicine: : Investigated for therapeutic potential, particularly in targeting specific biochemical pathways.
Industry: : Utilized in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. It can modulate the activity of enzymes or receptors through:
Binding to active sites: : Alters the conformation and activity of the target protein.
Pathways involved: : May impact signal transduction pathways, influencing cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule:
Table 1: Structural and Molecular Comparisons
Key Observations:
Backbone Variations: The target compound’s 5-oxo-pyrrolidine-3-carboxamide core is shared with , while uses a pyrrolidine-2-carboxamide scaffold.
Substituent Effects: Electron-withdrawing groups (e.g., Cl in , CF₃ in ) may enhance binding to hydrophobic pockets but reduce solubility.
Molecular Weight and Lipophilicity :
Biological Activity
1-Methyl-5-oxo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. Its structure suggests a complex interaction with biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
The compound features a pyrrolidine backbone substituted with a pyrimidine moiety and a cyclohexyl group. This unique structure may contribute to its biological activity through various mechanisms of action.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes and pathways involved in disease processes. Here are some highlighted aspects:
1. Antiviral Activity
Studies have demonstrated that derivatives of similar compounds possess antiviral properties. For example, certain pyrazolo[3,4-d]pyrimidine derivatives showed effective inhibition against respiratory syncytial virus (RSV) with EC50 values ranging from 5 to 28 μM . While specific data on the target compound's antiviral efficacy remains limited, its structural similarities suggest potential activity against viral replication.
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies on related compounds have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis. For instance, compounds with similar structural motifs have demonstrated cytotoxicity in various cancer cell lines, suggesting that the target compound may also exhibit these properties .
The proposed mechanisms of action for related compounds include:
- Enzyme Inhibition : Many pyrrolidine and pyrimidine derivatives act as inhibitors of key enzymes involved in cellular signaling pathways.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Case Studies
Several studies have explored the biological activities of structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
